Methyl 2-methoxypropionate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-methoxypropionate and its derivatives involves catalytic processes and optimization of conditions to achieve high yields and purity. For instance, methyl 3-methoxypropionate can be prepared from methanol and methyl acrylate using sodium hydroxide as a catalyst, achieving a yield of 97% or more with a product purity of over 99.5% under optimized conditions (Zhang Ji-bo, 2011). Another study optimized the synthesis process using sodium methoxide as a catalyst, achieving similar high yields and purity (Q. Ling-bo, 2007).
Molecular Structure Analysis
The molecular structure of methyl 2-methoxypropionate derivatives can be elucidated through spectroscopic methods, including NMR and IR, providing insights into the compound's electronic structure and geometrical configuration. For example, a study on the spectroscopic properties of a related compound using density functional theory (DFT) highlighted the correlation between calculated bond angles, distances, and experimental values, emphasizing the utility of theoretical methods in structural analysis (J. Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Methyl 2-methoxypropionate undergoes various chemical reactions, including condensations, hydroformylations, and others, that are critical in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of angiotensin-converting enzyme inhibitors, showcasing potent inhibitory activity (Xiao-hua Cai et al., 2006).
Physical Properties Analysis
The physical properties, such as boiling point, miscibility with water, and stability, are important for the application of methyl 2-methoxypropionate in synthesis and industry. For example, 2-Methyltetrahydrofuran, a related solvent, is highlighted for its low miscibility with water and high stability, making it appealing for organometallic syntheses and biotransformations (Vittorio Pace et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with catalysts, enable methyl 2-methoxypropionate to participate in diverse synthetic routes. A practical synthesis approach for a key intermediate in diltiazem production exemplifies its utility in pharmaceutical chemistry, showcasing the efficient separation and recovery of reactants (T. Furutani et al., 2002).
Scientific Research Applications
Angiotensin Converting Enzyme Inhibitors : Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives demonstrate more potent angiotensin converting enzyme inhibitory activity than Captopril®, suggesting potential as a new class of angiotensin converting enzyme inhibitors (Xiao-hua Cai, B. Xie, & Hui Guo, 2006).
Synthesis of 3-Hydroxy-2-methylpropionamide : A one-pot method facilitates the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate, with excellent conversion and selectivity (L. García, C. Claver, M. Diéguez, & A. Masdeu-Bultó, 2006).
Conversion of Methyl β-Benzoyl-β-Bromopropionate : Methyl β-benzoyl-α-methoxypropionate can be obtained from methyl β-benzoyl-β-bromopropionate by treating it with potassium acetate in methanol (N. Sugiyama, T. Gasha, H. Kataoka, & C. Kashima, 1969).
Synthesis of 1,2,2,2-Tetrafluoroethyl Methyl Ether : An efficient and stereospecific method for preparing 1,2,2,2-tetrafluoroethyl methyl ether, an intermediate in the synthesis of volatile anesthetics, is presented (L. A. Rozov & K. Ramig, 1994).
Synthesis of Methyl 3-Methoxypropionate (MMP) : The optimal preparation conditions for MMP from methanol and methyl acrylate using sodium methoxide result in a yield of more than 97% and a purity of over 99.6% (Q. Ling-bo, 2007).
Free-Radical Reaction with Alk-1-enes : The free-radical reaction of 3-methoxypropionic acid with alk-1-enes produces 1:1 adducts consisting of various substituted propionic acids (Y. Ogibin, L. M. Il'ina, & G. I. Nikishin, 1967).
Safety And Hazards
Methyl 2-Methoxypropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Methyl 2-Methoxypropionate may be employed as acylation reagent for the lipase-catalyzed N-acylation of 1-phenylethanamine. It may be used in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists .
properties
IUPAC Name |
methyl 2-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBJJOSOCPYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884980 | |
Record name | Propanoic acid, 2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxypropionate | |
CAS RN |
17639-76-8 | |
Record name | Methyl 2-methoxypropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17639-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-methoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.